

Application Notes & Protocols: Diazirine-Compatible Suzuki-Miyaura Cross-Coupling for Probe Synthesis

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Compound of Interest

Compound Name: *Diazoline*

Cat. No.: *B1670410*

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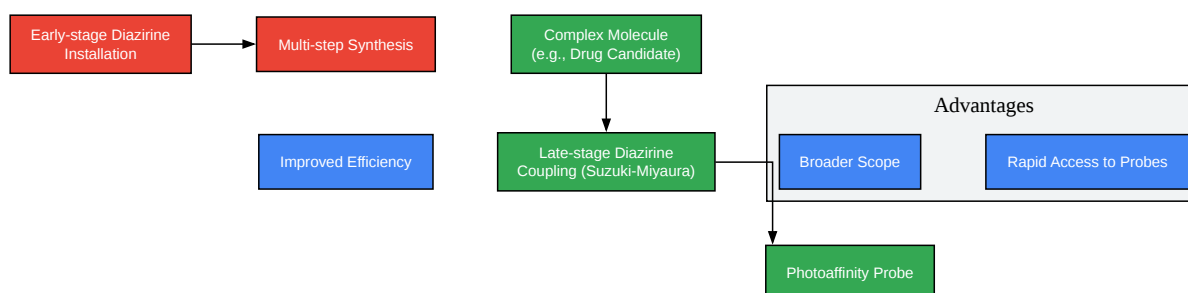
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for a diazirine-compatible Suzuki-Miyaura cross-coupling reaction. This method is significant for the synthesis of high-quality photoaffinity probes, which are crucial tools in chemical biology and drug discovery for identifying protein targets and studying ligand-protein interactions.^[1] The diazirine moiety, a compact photoactivatable group, can be challenging to incorporate into complex molecules due to its instability under certain reaction conditions.^[1] The protocol described herein has been optimized to ensure the stability of the diazirine group while achieving high yields in the coupling reaction, thus broadening the accessibility and applicability of diazirine-based probes.^{[1][2]}

Photoaffinity labeling (PAL) is a powerful technique for covalently capturing transient molecular interactions, which is essential for target identification in drug discovery.^{[3][4]} Diazirine-based probes are particularly advantageous due to their small size and rapid photodecomposition to form reactive carbenes that can form covalent bonds with nearby molecules.^[1] However, the synthesis of these probes has been constrained by the limited number of compatible chemical reactions.^[1] The development of a robust Suzuki-Miyaura coupling method that tolerates the diazirine functional group represents a significant advancement in the field, enabling more efficient and versatile probe design.^{[1][2]}

Logical Relationship: Probe Synthesis Strategy

The following diagram illustrates the strategic advantage of employing a diazirine-compatible Suzuki-Miyaura coupling for the late-stage functionalization of complex molecules into photoaffinity probes.



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Caption: Strategic comparison of probe synthesis methodologies.

Quantitative Data Summary

The following tables summarize the optimized reaction conditions and the scope of the diazirine-compatible Suzuki-Miyaura cross-coupling reaction.

Table 1: Optimized Suzuki-Miyaura Reaction Conditions

This table presents the optimized conditions identified through a screening process that prioritized both high product conversion and the stability of the diazirine moiety.^[1]

Parameter	Condition
Catalyst	SPhos Pd G2 (2.5 mol%)
Ligand	SPhos (included in G2 precatalyst)
Base	1 M aq. K ₃ PO ₄ (2.5 equiv)
Solvent	THF
Temperature	40 °C
Reaction Time	3 hours

Table 2: Substrate Scope and Yields

The optimized conditions were applied to a chemistry informer library of 24 pharmaceutically relevant (hetero)aryl boron pinacol esters, demonstrating the broad applicability of this method. [1] The yields reported are the average of two runs, as determined by UPLC analysis against a standard.[1]

Entry	(Hetero)aryl Boronate Substrate	Average Yield (%)
1	4-Biphenyl-Bpin	95
2	4-(Trifluoromethyl)phenyl-Bpin	90
3	4-Chlorophenyl-Bpin	88
4	3-Methoxyphenyl-Bpin	85
5	2-Naphthyl-Bpin	82
6	4-(Methylsulfonyl)phenyl-Bpin	78
7	3-Pyridinyl-Bpin	75
8	2-Thienyl-Bpin	70
9	1-Methyl-1H-pyrazol-4-yl-Bpin	65
10	5-Indolyl-Bpin	55
...	(Selected Examples)	...

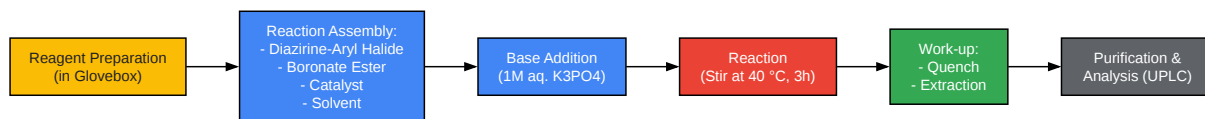
Note: Bpin = pinacolato boronate. The yields are for the coupling with a model diazirine-containing aryl bromide.

Experimental Protocols

This section provides a detailed protocol for the diazirine-compatible Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the key steps in the experimental procedure, from reaction setup to product analysis.



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Caption: Workflow for the diazirine-compatible Suzuki-Miyaura reaction.

Detailed Protocol

Materials and Reagents:

- Diazirine-containing aryl bromide (1.0 equiv)
- (Hetero)aryl boronic acid pinacol ester (1.2 equiv)
- SPhos Pd G2 precatalyst (0.025 equiv)
- 1 M aqueous potassium phosphate (K₃PO₄) solution (2.5 equiv)
- Anhydrous tetrahydrofuran (THF)
- Nitrogen or Argon atmosphere (glovebox)
- Reaction vials with stir bars
- Heating block or oil bath

Procedure:

- Reaction Setup (in an inert atmosphere glovebox):
 - To a 1 mL glass vial equipped with a magnetic stir bar, add the diazirine-containing aryl bromide (10 µmol, 1.0 equiv).
 - Add the (hetero)aryl boronic acid pinacol ester (12 µmol, 1.2 equiv).

- Add the SPhos Pd G2 precatalyst (0.25 μmol , 0.025 equiv).
- Add 100 μL of anhydrous THF to the vial.
- Base Addition:
 - Add 25 μL of 1 M aqueous K_3PO_4 solution (25 μmol , 2.5 equiv) to the reaction mixture.
- Reaction:
 - Seal the vial tightly with a cap.
 - Remove the reaction vial from the glovebox and place it in a pre-heated heating block or oil bath at 40 $^{\circ}\text{C}$.
 - Stir the reaction mixture for 3 hours.
- Work-up and Analysis:
 - After 3 hours, remove the vial from the heat source and allow it to cool to room temperature.
 - Quench the reaction by adding 200 μL of a saturated aqueous ammonium chloride (NH_4Cl) solution.
 - Add 200 μL of ethyl acetate and stir vigorously.
 - Allow the layers to separate.
 - Sample the organic layer for analysis by Ultra-Performance Liquid Chromatography (UPLC) to determine the reaction yield by comparing it against a pre-calibrated standard.
- Purification (for isolated product):
 - For preparative scale reactions, after the work-up, the organic layer is separated, and the aqueous layer is extracted with additional ethyl acetate.
 - The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.

- The crude product is then purified by silica gel column chromatography to afford the desired diazirine-containing biaryl product.

This protocol has been shown to be scalable and robust, providing a reliable method for the synthesis of diverse photoaffinity probes.^[1] The use of a second-generation (G2) palladium precatalyst simplifies the reaction setup, as it is air- and moisture-stable.^[1] The mild reaction temperature of 40 °C is crucial for preserving the integrity of the thermally sensitive diazirine ring.^[1]

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